molecular formula C6H5F5O2 B14612660 Allyl pentafluoropropionate CAS No. 58883-50-4

Allyl pentafluoropropionate

Cat. No.: B14612660
CAS No.: 58883-50-4
M. Wt: 204.09 g/mol
InChI Key: AMEPFZHWBYLCRO-UHFFFAOYSA-N
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Description

Allyl pentafluoropropionate is an organic compound characterized by the presence of an allyl group and a pentafluoropropionate moiety The allyl group consists of a methylene bridge attached to a vinyl group, while the pentafluoropropionate moiety includes a propionate group where five hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl pentafluoropropionate can be synthesized through the reaction of allyl alcohol with pentafluoropropionic acid or its derivatives. One common method involves the esterification of allyl alcohol with pentafluoropropionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Allyl pentafluoropropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropropionic acid derivatives, while reduction can produce allyl alcohol derivatives.

Scientific Research Applications

Allyl pentafluoropropionate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, coatings, and materials with unique surface properties.

Mechanism of Action

The mechanism of action of allyl pentafluoropropionate involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group, which can participate in resonance stabilization, and the pentafluoropropionate moiety, which imparts unique electronic properties. These features enable the compound to engage in specific chemical reactions and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Allyl chloride: Similar in structure but lacks the fluorinated propionate group.

    Pentafluoropropionic acid: Contains the pentafluoropropionate moiety but lacks the allyl group.

    Allyl alcohol: Contains the allyl group but lacks the fluorinated propionate group.

Uniqueness

Allyl pentafluoropropionate is unique due to the combination of the allyl group and the pentafluoropropionate moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

58883-50-4

Molecular Formula

C6H5F5O2

Molecular Weight

204.09 g/mol

IUPAC Name

prop-2-enyl 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C6H5F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2H,1,3H2

InChI Key

AMEPFZHWBYLCRO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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